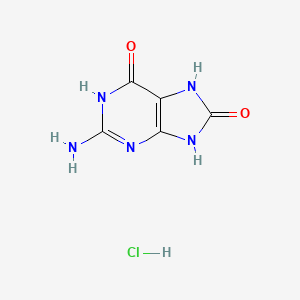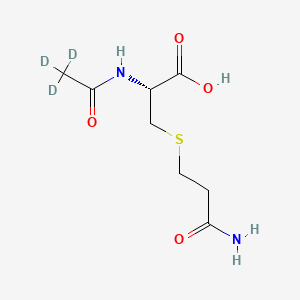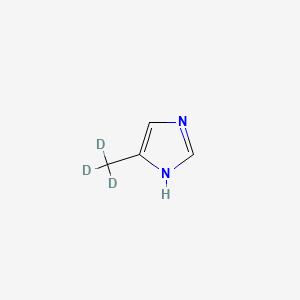
3-Acetoxy-5-hydroxy styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-5-hydroxy styrene: is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is also known by its IUPAC name, 3-hydroxy-5-vinylphenyl acetate . This compound is characterized by the presence of both acetoxy and hydroxy functional groups attached to a styrene backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Acetoxy-5-hydroxy styrene typically involves the acetylation of 3,5-dihydroxy styrene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent over-acetylation and to ensure high yield .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: 3-Acetoxy-5-hydroxy ethylbenzene.
Substitution: Various substituted styrenes depending on the electrophile used.
Scientific Research Applications
Chemistry:
3-Acetoxy-5-hydroxy styrene is used as a monomer in the synthesis of polymers. Its unique structure allows for the formation of polymers with specific properties, making it valuable in materials science.
Biology:
Medicine:
Its ability to interact with various enzymes makes it a candidate for therapeutic research.
Industry:
Mechanism of Action
The mechanism of action of 3-Acetoxy-5-hydroxy styrene involves its interaction with enzymes that catalyze acetylation and deacetylation reactions. The acetoxy group can be hydrolyzed to release acetic acid, while the hydroxy group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities and affect various biochemical pathways .
Comparison with Similar Compounds
3-Hydroxy styrene: Lacks the acetoxy group, making it less reactive in acetylation reactions.
5-Acetoxy styrene: Lacks the hydroxy group, limiting its ability to participate in hydrogen bonding.
3,5-Diacetoxy styrene: Contains two acetoxy groups, making it more reactive but less specific in its interactions.
Uniqueness:
3-Acetoxy-5-hydroxy styrene is unique due to the presence of both acetoxy and hydroxy groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research and industrial applications .
Properties
IUPAC Name |
(3-ethenyl-5-hydroxyphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-3-8-4-9(12)6-10(5-8)13-7(2)11/h3-6,12H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQHSMFHGYADS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700728 |
Source


|
| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920489-98-1 |
Source


|
| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)






